2-amino-4-(1H-indol-4-yloxy)phenol
Description
2-Amino-4-(1H-indol-4-yloxy)phenol is a phenolic derivative featuring an amino group at the 2-position and a 1H-indol-4-yloxy substituent at the 4-position of the benzene ring. For instance, compounds with indolyloxy moieties, such as (RS)-9/2F109 (a β-blocker analog with an indol-4-yloxy group), demonstrate pharmacological activity .
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-amino-4-(1H-indol-4-yloxy)phenol |
InChI |
InChI=1S/C14H12N2O2/c15-11-8-9(4-5-13(11)17)18-14-3-1-2-12-10(14)6-7-16-12/h1-8,16-17H,15H2 |
InChI Key |
BUFCYIRAIWDJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OC3=CC(=C(C=C3)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1H-indol-4-yloxy)phenol typically involves the coupling of an indole derivative with a phenol derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1H-indol-4-yloxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-amino-4-(1H-indol-4-yloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-(1H-indol-4-yloxy)phenol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The phenol group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Substituted Phenols
Compounds such as 2-amino-4-(methylsulfonyl)phenol, 2-amino-4-[(2-hydroxyethyl)sulphonyl]phenol, and 2-amino-4-(trifluoromethylsulfonyl)phenol share the 2-amino-4-substituted phenol backbone but differ in their 4-position substituents (Table 1).
*Calculated based on structural similarity.
Key Differences :
Aromatic and Heterocyclic Derivatives
4-(3-Nitrophenyl)-4H-Naphthopyran (1A)
This microtubule-destabilizing agent (1A) shares an amino-substituted aromatic system but incorporates a nitrophenyl group and a naphthopyran core . Unlike this compound, 1A’s nitro group enhances electron-withdrawing effects, critical for its anticancer activity. The indolyloxy group may instead facilitate interactions with serotonin or adrenergic receptors.
2-Amino-4-[1-(3-Amino-4-hydroxyphenyl)cyclohexyl]phenol
Used as a polyimide monomer, this compound features a cyclohexyl-linked bis-phenol structure . Its rigidity and thermal stability contrast with the more flexible indolyloxy-phenol, which may limit utility in high-temperature applications but enhance bioreactivity.
Metabolites and Pharmacological Analogs
The metabolite 4-(2-{[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino}-2-methylpropyl)phenol (HMDB0013713) shares the indol-4-yloxy motif but includes a hydroxypropylamino chain . This structural complexity suggests that this compound could serve as a synthetic precursor or metabolite in pathways involving adrenergic ligands.
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